molecular formula C31H41IN2S2 B12057254 3,3'-Diheptylthiacarbocyanine iodide, for fluorescence

3,3'-Diheptylthiacarbocyanine iodide, for fluorescence

Cat. No.: B12057254
M. Wt: 632.7 g/mol
InChI Key: QJIIDBGAPSEKOV-UHFFFAOYSA-M
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Description

3,3’-Diheptylthiacarbocyanine iodide is a fluorescent dye belonging to the cyanine family. It is known for its strong absorption and emission in the near-infrared region, making it highly valuable in various scientific and industrial applications, particularly in fluorescence microscopy and imaging.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Diheptylthiacarbocyanine iodide typically involves the condensation of heptyl-substituted benzothiazole with a suitable aldehyde under basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques to remove any impurities.

Types of Reactions:

    Oxidation: 3,3’-Diheptylthiacarbocyanine iodide can undergo oxidation reactions, typically resulting in the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dye into its leuco form, which is non-fluorescent.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the iodine atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like thiols or amines can be used under mild conditions to substitute the iodine atom.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Leuco forms of the dye.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3’-Diheptylthiacarbocyanine iodide is widely used in scientific research due to its unique fluorescent properties. Some key applications include:

    Chemistry: Used as a probe in various spectroscopic techniques to study molecular interactions and dynamics.

    Biology: Employed in fluorescence microscopy to stain and visualize cellular structures, particularly membranes.

    Medicine: Utilized in diagnostic imaging to detect and monitor diseases, including cancer.

    Industry: Applied in the development of optical sensors and devices due to its strong near-infrared fluorescence.

Mechanism of Action

The fluorescence of 3,3’-Diheptylthiacarbocyanine iodide is due to its ability to absorb light in the near-infrared region and emit it at a longer wavelength. This process involves the excitation of electrons to a higher energy state and their subsequent return to the ground state, releasing energy in the form of fluorescence. The molecular targets and pathways involved include interactions with cellular membranes and other biological structures, where the dye integrates and fluoresces upon excitation.

Comparison with Similar Compounds

3,3’-Diheptylthiacarbocyanine iodide is compared with other cyanine dyes such as:

    3,3’-Diethylthiacarbocyanine iodide: Similar in structure but with ethyl groups instead of heptyl, leading to different solubility and fluorescence properties.

    3,3’-Dihexyloxacarbocyanine iodide: Contains hexyloxy groups, used for staining mitochondria and endoplasmic reticulum.

    3,3’-Dipropylthiacarbocyanine iodide: Features propyl groups, often used in membrane potential studies.

The uniqueness of 3,3’-Diheptylthiacarbocyanine iodide lies in its longer alkyl chains, which enhance its integration into lipid membranes and improve its fluorescence characteristics in biological systems.

Properties

Molecular Formula

C31H41IN2S2

Molecular Weight

632.7 g/mol

IUPAC Name

(2E)-3-heptyl-2-[(E)-3-(3-heptyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide

InChI

InChI=1S/C31H41N2S2.HI/c1-3-5-7-9-15-24-32-26-18-11-13-20-28(26)34-30(32)22-17-23-31-33(25-16-10-8-6-4-2)27-19-12-14-21-29(27)35-31;/h11-14,17-23H,3-10,15-16,24-25H2,1-2H3;1H/q+1;/p-1

InChI Key

QJIIDBGAPSEKOV-UHFFFAOYSA-M

Isomeric SMILES

CCCCCCCN\1C2=CC=CC=C2S/C1=C/C=C/C3=[N+](C4=CC=CC=C4S3)CCCCCCC.[I-]

Canonical SMILES

CCCCCCCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CCCCCCC.[I-]

Origin of Product

United States

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